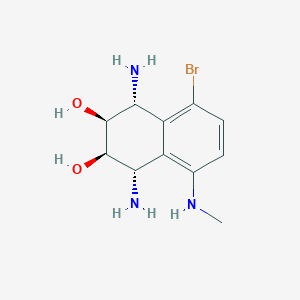

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

Descripción general

Descripción

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H5F2N3O2 and its molecular weight is 177.111. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Experimental and Theoretical Investigations

- Experimental Techniques : The compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, a relative of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, has been characterized using IR, NMR, and X-ray diffraction methods, demonstrating the utility of these techniques in analyzing similar compounds (Evecen et al., 2016).

Herbicidal Applications

- Herbicidal Effects : Pyrazole nitrophenyl ethers, closely related to this compound, have been identified as novel chemistries exerting herbicidal effects, particularly by inhibiting protoporphyrinogen IX oxidase (Clark, 1996).

Reactivity and Synthesis

- Synthesis and Reactivity : The synthesis and reactivity of 3,4,5-Trinitro-1H-pyrazole, a compound structurally similar to this compound, have been explored, revealing insights into nucleophilic substitution reactions with this class of compounds (Dalinger et al., 2013).

Molecular Studies

- Molecular Structure Analysis : Detailed molecular structure analysis of compounds like 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole can provide insights into the structural characteristics of related pyrazole compounds (Yang & Li, 2008).

Fluorinated Pyrazoles

- Synthesis of Fluorinated Pyrazoles : Research on the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, which share a fluorinated characteristic with this compound, has been conducted, highlighting the diverse applications of fluorinated pyrazoles (Bouillon et al., 2001).

Guided C-H Activation

- Guided Transition-Metal-Catalyzed Arylation : The guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, closely related to the compound of interest, provides a method for the functionalization of the pyrazole scaffold (Iaroshenko et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c6-5(7)3-9-2-4(1-8-9)10(11)12/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIIEPTRYGDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

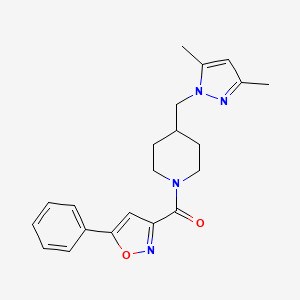

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)

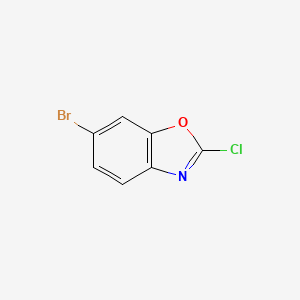

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)

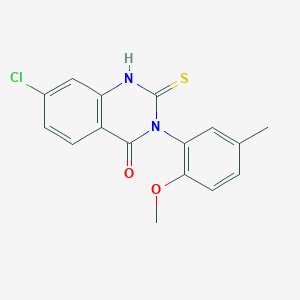

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)